Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method employs the reaction of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the regioselectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8FNO3 |
---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
ethyl 5-(fluoromethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8FNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 |
InChI Key |
WSSCAZAQJXAVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CF |
Origin of Product |
United States |
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